molecular formula C20H20N4O5S2 B2769637 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-nitro-1,3-benzothiazole CAS No. 886933-93-3

2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-nitro-1,3-benzothiazole

Cat. No.: B2769637
CAS No.: 886933-93-3
M. Wt: 460.52
InChI Key: YLKIFICBFXPIBT-UHFFFAOYSA-N
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Description

2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-nitro-1,3-benzothiazole is a complex organic compound that features a combination of benzothiazole and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-nitro-1,3-benzothiazole typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through a cyclization reaction involving ortho-aminothiophenol and a suitable aldehyde or ketone.

    Nitration: The benzothiazole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Piperazine Coupling: The nitrated benzothiazole is coupled with piperazine under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite can be used for reduction.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-nitro-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The benzothiazole and piperazine moieties are known to exhibit biological activity, and their combination in this compound may lead to new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anti-tubercular agent. Benzothiazole derivatives have shown promise in inhibiting the growth of Mycobacterium tuberculosis, and the addition of the piperazine moiety may enhance this activity .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

    (2-(Ethylsulfonyl)phenyl)(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone: Lacks the nitro group, which may result in different biological activity.

    (2-(Methylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: Contains a methylsulfonyl group instead of an ethylsulfonyl group, which may affect its chemical reactivity and biological properties.

    (2-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperidin-1-yl)methanone: Contains a piperidine ring instead of a piperazine ring, which may alter its binding affinity and pharmacokinetic properties.

Uniqueness

The combination of the ethylsulfonyl group, nitrobenzothiazole, and piperazine moieties in 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-nitro-1,3-benzothiazole makes it unique. This specific arrangement of functional groups may result in distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2-ethylsulfonylphenyl)-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S2/c1-2-31(28,29)18-6-4-3-5-15(18)19(25)22-9-11-23(12-10-22)20-21-16-8-7-14(24(26)27)13-17(16)30-20/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKIFICBFXPIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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